

# Vevorisertib: A Comparative Guide to its Inhibition of Downstream AKT Targets

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Vevorisertib** (also known as ARQ 751 or MK-4440) is a potent and selective, orally active, allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This guide provides a comparative analysis of **Vevorisertib**'s performance against other AKT inhibitors, focusing on its efficacy in inhibiting downstream targets of the AKT signaling pathway. The information is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

## **Comparative Efficacy of AKT Inhibitors**

**Vevorisertib** distinguishes itself through its potent, low-nanomolar inhibition of all three AKT isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Vevorisertib** and other notable AKT inhibitors.



| Inhibitor                 | Туре                | AKT1 IC50<br>(nM) | AKT2 IC50<br>(nM) | AKT3 IC50<br>(nM) | Reference |
|---------------------------|---------------------|-------------------|-------------------|-------------------|-----------|
| Vevorisertib<br>(ARQ 751) | Allosteric          | 0.55              | 0.81              | 1.31              | [1][2][3] |
| MK-2206                   | Allosteric          | 5                 | 12                | 65                | [4]       |
| Ipatasertib<br>(GDC-0068) | ATP-<br>competitive | -                 | -                 | 8.0               | [5]       |
| ARQ 092<br>(Miransertib)  | Allosteric          | -                 | -                 | -                 | [6]       |

Note: Direct comparative IC50 values for all inhibitors across all isoforms from a single study are not always available. Data is compiled from multiple sources.

**Vevorisertib** also demonstrates strong binding affinity to both wild-type AKT1 and the activating E17K mutant, with dissociation constants (Kd) of 1.2 nM and 8.6 nM, respectively[1]. Preclinical studies have shown that **Vevorisertib** is more potent than the earlier generation allosteric inhibitor, ARQ 092 (Miransertib)[6].

## **Inhibition of Downstream AKT Targets**

The efficacy of an AKT inhibitor is ultimately determined by its ability to suppress the phosphorylation of its downstream effectors. **Vevorisertib** has been shown to have a dose-dependent inhibitory effect on a range of key downstream targets of the AKT pathway[3].

A comparative Western blot analysis in various cancer cell lines treated with **Vevorisertib** (ARQ 751), MK-2206, and Ipatasertib (GDC-0068) revealed a potent, concentration-dependent inhibition of phosphorylation of AKT at both Ser473 and Thr308, as well as downstream targets including PRAS40, FOXO1/3a, and GSK3β by **Vevorisertib**[4].

Quantitative Inhibition Data for Vevorisertib:



| Downstream Target | Concentration for<br>Significant Inhibition | Reference |
|-------------------|---------------------------------------------|-----------|
| pAKT (S473)       | 3 nM                                        | [2]       |
| pPRAS40 (T246)    | 70 nM                                       | [2]       |

## **Signaling Pathway and Experimental Workflow**

To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway with Vevorisertib inhibition.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Vevorisertib (MK-4440, ARQ 751) | pan-AKT inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Item Comparison of AKT pathway inhibition by ARQ 092, ARQ 751, MK-2206, and GDC-0068 in MDA-MB-453, NCI-H1650, and KU-19-19 cells. Public Library of Science Figshare [plos.figshare.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vevorisertib: A Comparative Guide to its Inhibition of Downstream AKT Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322094#a-confirming-inhibition-of-downstream-akt-targets-by-vevorisertib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com